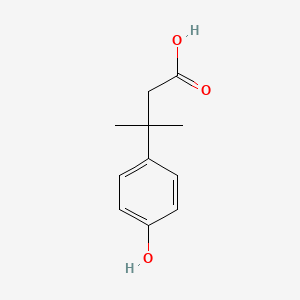

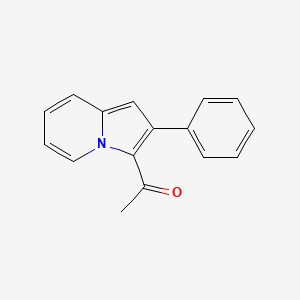

3-(4-Hydroxyphenyl)-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Hydroxyphenyl)-3-methylbutanoic acid, also known as HMB, is a natural substance produced by the body during the metabolism of the amino acid leucine. HMB is a popular supplement in the fitness industry due to its potential to enhance muscle growth and improve exercise performance. In recent years, HMB has also gained attention in the scientific community for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Analysis in Alcoholic Beverages

3-(4-Hydroxyphenyl)-3-methylbutanoic acid has been studied in the context of wine and other alcoholic beverages. A method was developed for the quantitative determination of this compound, among others, in wines and other alcoholic beverages. This analysis is important as these compounds can have relevant sensory effects on the beverages (Gracia-Moreno et al., 2015).

Synthesis and Structure Analysis

The compound has been a subject of interest in the synthesis and structural analysis of various chemicals. For instance, its role in the synthesis of Adda, a unique C20 amino acid found in cyanobacterial hepatotoxins, has been explored (Namikoshi et al., 1989). Additionally, its structure determination was crucial in the study of Bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase (Nakamura et al., 1976).

Pharmaceutical Synthesis

This compound has been used in the synthesis of pharmaceuticals, like the calcium antagonist Mibefradil (Crameri et al., 1997). The synthesis process involves asymmetric hydrogenation and is significant in producing optically active intermediates for drugs.

Natural Product Isolation

Research into the isolation of phenolic derivatives from natural sources like Aster indicus L. has identified compounds structurally related to 3-(4-Hydroxyphenyl)-3-methylbutanoic acid. These studies contribute to our understanding of natural compounds and their potential applications (Lin et al., 2007).

Chiral Dendrimers Synthesis

This compound has been utilized in the synthesis of chiral dendrimers. Such studies are important for advancing materials science, particularly in the development of novel polymers with specific chirality (Greiveldinger & Seebach, 1998).

Metabolic Studies in Microorganisms

In the study of extremophiles, like thermophilic sulfur-dependent anaerobic archaea, related compounds have been analyzed to understand the metabolic processes in these unique organisms (Rimbault et al., 1993).

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6,12H,7H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNXVPVABENASTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C1=CC=C(C=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)-3-methylbutanoic acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2634090.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2634095.png)

![6-Oxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2634098.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B2634099.png)

![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)